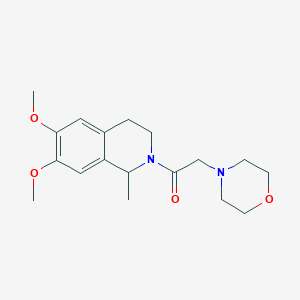![molecular formula C17H19N3O3 B4138612 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
説明
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide, commonly referred to as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
科学的研究の応用
MPEP is primarily used as a research tool to investigate the function of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. This receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of synaptic plasticity, learning and memory, and the development of various neurological disorders such as autism, schizophrenia, and addiction.
作用機序
MPEP selectively binds to the allosteric site of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and inhibits its activation by glutamate. This results in the attenuation of downstream signaling pathways, including the activation of phospholipase C, protein kinase C, and extracellular signal-regulated kinase. The inhibition of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide by MPEP has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to modulate various biochemical and physiological processes in the brain. For example, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, MPEP has been shown to reduce the severity of symptoms in animal models of neurological disorders such as autism, schizophrenia, and addiction.
実験室実験の利点と制限
MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and has minimal off-target effects. This makes it an ideal research tool for investigating the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. However, MPEP has a relatively short half-life and requires frequent dosing in animal experiments. Additionally, the effects of MPEP may vary depending on the dose, route of administration, and animal model used.
将来の方向性
There are several future directions for research involving MPEP. One area of interest is the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in the development of neurological disorders such as autism, schizophrenia, and addiction. Additionally, there is growing interest in the use of MPEP as a potential therapeutic agent for these disorders. Further research is needed to elucidate the mechanisms underlying the neuroprotective effects of MPEP and to optimize its dosing and administration in animal models. Finally, there is a need for the development of more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists for use in research and potential therapeutic applications.
Conclusion
MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide that is widely used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. The synthesis of MPEP is relatively straightforward, and its minimal off-target effects make it an ideal research tool. MPEP has been shown to modulate various biochemical and physiological processes in the brain and has potential therapeutic applications for neurological disorders. However, further research is needed to optimize its dosing and administration and to develop more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists.
特性
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-6-8-15(23-2)9-7-13)20-17(22)16(21)19-11-14-5-3-4-10-18-14/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTGAEXPBBALTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![1-{2-[(6-amino-5-nitro-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4138542.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![N-[2-(dibutylamino)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4138547.png)
![3,6-diamino-2-(4-nitrobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4138560.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)
![ethyl 1-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4138603.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)

![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)
